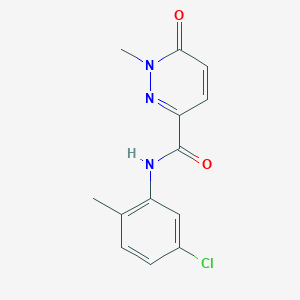

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(5-Chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1,6-dihydropyridazine core with a methyl group at position 1, a ketone at position 6, and a carboxamide moiety at position 3 linked to a 5-chloro-2-methylphenyl substituent. The compound’s molecular formula is estimated to be C₁₃H₁₂ClN₃O₂ (molecular weight: ~289.7 g/mol), derived from its IUPAC name.

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(14)7-11(8)15-13(19)10-5-6-12(18)17(2)16-10/h3-7H,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMZFCQMCZNOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN(C(=O)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans. These enzymes play crucial roles in bacterial fatty acid synthesis and blood coagulation, respectively.

Mode of Action

Based on the targets of similar compounds, it can be hypothesized that f5319-0078 may inhibit the activity of its target enzyme, leading to a disruption in the normal biochemical processes.

Biochemical Pathways

If the compound acts on the aforementioned enzymes, it could potentially affect the fatty acid synthesis pathway in bacteria and the coagulation cascade in humans.

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties. The bioavailability of F5319-0078 would depend on these ADME properties.

Biological Activity

N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, a novel compound with potential therapeutic applications, has garnered attention due to its biological activity. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H11ClN2O

- Molecular Weight : 234.68 g/mol

- CAS Number : [Insert CAS number if available]

The compound features a dihydropyridazine core, which is significant for its biological activity.

Synthesis

The synthesis of N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

- Formation of the Dihydropyridazine Core : Utilizing appropriate starting materials to construct the dihydropyridazine framework.

- Substitution Reactions : Introducing the chloro and methyl groups onto the aromatic ring.

- Carboxamide Formation : Converting the carboxylic acid derivative into the final amide product.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent effects:

| Compound Derivative | MIC (µg/mL) | Pathogen Targeted |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

| 10 | 0.30 | Escherichia coli |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, including L1210 mouse leukemia cells. The IC50 values for these compounds are in the nanomolar range, indicating strong antiproliferative activity:

| Cell Line | IC50 (nM) |

|---|---|

| L1210 | 50 |

| HeLa | 30 |

| A375 | 40 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation by Staphylococcus aureus, highlighting its potential in treating biofilm-associated infections .

- Anticancer Research : Another study investigated the compound's effects on human cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. This suggests that it may be a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally analogous pyridazine and pyridine derivatives (Table 1). Key differences lie in the heterocyclic core, substituent positions, and functional groups:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridazine-3-carboxylic acid derivatives and 5-chloro-2-methylaniline. Key steps include:

-

Coupling Reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

-

Cyclization : Acid- or base-catalyzed cyclization to form the dihydropyridazine core .

-

Optimization : Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., 1.2–1.5 eq) significantly impact yield. Design of Experiments (DOE) using fractional factorial designs can identify critical variables .

Synthesis Step Key Parameters Optimal Conditions Amide Coupling Solvent, catalyst, stoichiometry DMF, EDC/HOBt, 1.2 eq amine Cyclization Temperature, reaction time 70°C, 12–16 hrs

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

- Hydrogen Bonding : N–H···O and C–H···O interactions between the carboxamide and pyridazine moieties stabilize the lattice .

- π-π Stacking : Aromatic rings (e.g., chlorophenyl group) contribute to planar stacking, enhancing crystallinity .

- Procedure : Crystallize the compound in ethanol/water (3:1), collect data at 100 K, and refine using SHELX .

Q. What in vitro biological assays are recommended for initial pharmacological profiling?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., MAPK, EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, identical assay conditions) .

- Dose-Response Curves : Generate full dose-response profiles (0.1–100 µM) to rule out false negatives/positives .

- Structural Confirmation : Verify compound purity via HPLC (>98%) and NMR to exclude impurities as activity confounders .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets?

- Methodological Answer :

-

Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR; PDB ID: 1M17) .

-

MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

-

QSAR Modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .

Computational Tool Application Output Metrics AutoDock Vina Binding affinity prediction ΔG (kcal/mol), binding pose GROMACS Stability of ligand-receptor complex RMSD, RMSF, hydrogen bond occupancy

Q. What strategies are employed to enhance the compound’s bioavailability through structural modification?

- Methodological Answer :

-

Prodrug Design : Introduce ester or phosphate groups to improve solubility (e.g., replace –CH₃ with –CH₂COOEt) .

-

Bioisosteric Replacement : Substitute the chloro group with trifluoromethyl (–CF₃) to enhance metabolic stability .

-

Salt Formation : Prepare hydrochloride or sodium salts to increase aqueous solubility .

Modification Rationale Example Prodrug synthesis Enhance solubility Ethyl ester derivative Bioisosteric replacement Improve metabolic stability –Cl → –CF₃

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.